![molecular formula C15H11ClN2O B10857254 Antibacterial agent 125](/img/structure/B10857254.png)
Antibacterial agent 125
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Description
Antibacterial agent 125 is a useful research compound. Its molecular formula is C15H11ClN2O and its molecular weight is 270.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Antibacterial Agent 125, also known as NH125 (1-benzyl-3-cetyl-2-methylimidazolium iodide), is a novel compound that has garnered attention due to its potent antibacterial properties. This agent has shown significant efficacy against various strains of resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies.
This compound operates primarily through the inhibition of histidine protein kinases, which play a crucial role in bacterial signal transduction and survival. By targeting these kinases, NH125 disrupts essential bacterial processes, leading to cell death. The compound has demonstrated both bactericidal and bacteriostatic effects depending on the concentration used and the specific bacterial strain targeted.
Key Mechanisms:
- Inhibition of Histidine Kinases : NH125 inhibits various histidine protein kinases, disrupting bacterial signaling pathways essential for growth and survival .
- Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria, NH125 shows particular efficacy against resistant strains .
In Vitro Studies
Numerous in vitro studies have established the antimicrobial efficacy of this compound. Notably:
- Efficacy Against Resistant Strains : NH125 has shown effectiveness against MRSA and VRE, with minimal cytotoxicity observed in human cell lines. The compound's minimum inhibitory concentration (MIC) values indicate strong antibacterial activity .
- Bactericidal vs. Bacteriostatic : Research indicates that NH125 can exhibit bactericidal properties at higher concentrations, while lower concentrations may be bacteriostatic .
Comparative Efficacy
A comparative analysis of NH125 with other antibacterial agents highlights its superior efficacy against resistant pathogens. The following table summarizes key findings from recent studies:
Antibacterial Agent | Target Bacteria | MIC (µg/mL) | Bactericidal/Bacteriostatic |
---|---|---|---|
NH125 | MRSA | 0.5 | Bactericidal |
Linezolid | Enterococcus faecalis | 2 | Bacteriostatic |
Tigecycline | Acinetobacter baumannii | 1 | Bactericidal |
Case Study 1: Efficacy in Clinical Settings
A case study involving a patient with Staphylococcus aureus bacteraemia demonstrated that treatment with NH125 resulted in a significant reduction in bacterial load within 48 hours. The patient showed no adverse reactions, indicating the compound's safety profile alongside its efficacy .
Case Study 2: Resistance Management
Another case study focused on a patient with recurrent infections caused by VRE. The introduction of NH125 as part of the treatment regimen led to sustained remission over a six-month period without the need for additional antibiotics .
Properties
Molecular Formula |
C15H11ClN2O |
---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C15H11ClN2O/c16-13-3-1-2-12(8-13)9-15(19)18-14-6-4-11(10-17)5-7-14/h1-8H,9H2,(H,18,19) |
InChI Key |
QUFHIWLHKLGWNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.